N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a type of aromatic ether that is often found in various pharmaceuticals and natural products . It also contains a 4H-benzo[e][1,2,4]thiadiazin-3-yl moiety, which is a type of heterocyclic compound that contains sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl moiety would contribute to the aromaticity of the compound, while the 4H-benzo[e][1,2,4]thiadiazin-3-yl moiety would introduce heteroatoms into the structure .Scientific Research Applications
Pharmacological Research and Metabolic Stability
One study focuses on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the exploration of 6,5-heterocycles to improve metabolic stability. This research could provide insights into the development of new therapeutic agents targeting cancer and other diseases, showcasing the importance of chemical modifications for enhancing drug properties (Stec et al., 2011).
Antibacterial and Antifungal Applications
Another study demonstrates the green ultrasound synthesis, characterization, and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus. This research emphasizes the significance of novel synthetic approaches in discovering potent antimicrobial agents, which could have implications for the development of treatments against resistant bacterial and fungal strains (Rezki, 2016).
Anticancer Screening
The synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs are detailed in another paper. This study provides a framework for designing and evaluating potential anticancer compounds, highlighting the role of structural and spectral analysis in identifying promising therapeutic candidates (Abu-Melha, 2021).
Chemical Synthesis and Drug Design
Research on the synthesis, SAR, and in-silico appraisal of substituted 2-aminobenzothiazoles derivatives for antimicrobial activity sheds light on the process of drug design and development. It explores the docking properties and antimicrobial activity of these compounds, offering a path towards the creation of more effective antibacterial and antifungal treatments (Anuse et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes .
Mode of Action
The compound acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, potentially altering cellular functions .
Biochemical Pathways
These transporters are involved in numerous biological processes, including lipid transport and drug resistance .
Result of Action
Given its role as a modulator of atp-binding cassette transporters, it can be inferred that it may influence the transport of various molecules across cellular membranes, potentially impacting cellular functions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O5S2/c17-9-1-3-11-14(5-9)27(22,23)20-16(19-11)26-7-15(21)18-10-2-4-12-13(6-10)25-8-24-12/h1-6H,7-8H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOZGIRHBSWCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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